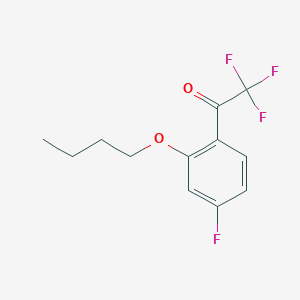

1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone

Description

1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a butoxy group at the 2-position and a fluorine atom at the 4-position, coupled with a trifluoroethanone moiety. The trifluoroethyl group enhances electron-withdrawing properties, while the butoxy substituent contributes to lipophilicity and steric bulk. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar trifluoroacetophenones in medicinal chemistry (e.g., acetylcholinesterase inhibitors, MAP kinase inhibitors) .

Properties

IUPAC Name |

1-(2-butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4O2/c1-2-3-6-18-10-7-8(13)4-5-9(10)11(17)12(14,15)16/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBKNMCEVMLKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-butoxy-4-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom and the butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone

1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone, with the chemical formula C12H12F4O2 and CAS number 1443328-37-7, is a compound of increasing interest in various scientific fields. Its unique structure and properties make it suitable for a range of applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone has shown potential in drug development due to its ability to interact with biological targets effectively.

Case Studies:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The fluorinated structure may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

- Anti-inflammatory Properties : Some studies have suggested that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Agricultural Chemistry

The compound is being investigated for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.

Case Studies:

- Pesticidal Efficacy : Initial trials have demonstrated that fluorinated compounds can disrupt the nervous systems of certain pests, providing a mechanism for their use in crop protection.

Material Science

In materials science, the unique properties of 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone are being explored for developing advanced materials.

Applications:

- Fluorinated Polymers : The compound can be used as a monomer in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance.

- Coatings : Its properties lend themselves to applications in protective coatings that require resistance to solvents and harsh environmental conditions.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry due to its well-defined chemical structure.

Applications:

- Chromatography Standards : Used in high-performance liquid chromatography (HPLC) for method validation and calibration purposes.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Trifluoroethanone Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and trifluoromethyl groups are electron-withdrawing, enhancing stability and reactivity in electrophilic substitutions . The butoxy group in the target compound is electron-donating via resonance, which may counteract the electron-withdrawing effect of the 4-fluoro substituent. Amino and dimethylamino groups (e.g., ) are strongly electron-donating, increasing solubility in polar solvents but reducing metabolic stability compared to alkoxy groups .

- Steric Effects: The tert-butyl group in 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone provides significant steric hindrance, improving binding affinity in enzyme inhibitors like acetylcholinesterase . The butoxy group in the target compound is less bulky but may enhance lipophilicity for membrane penetration.

Physical and Chemical Properties

Table 2: Physical Data of Selected Compounds

- Lipophilicity: Fluorinated compounds generally exhibit increased lipophilicity (logP). The butoxy group in the target compound likely elevates logP compared to amino-substituted analogs (e.g., ), favoring blood-brain barrier penetration.

- Stability: Multiple fluorine atoms (e.g., ) enhance resistance to oxidative degradation. The 4-fluoro and trifluoroethanone groups in the target compound contribute to metabolic stability.

Biological Activity

1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by its unique chemical structure, which includes a butoxy group and a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C12H12F4O2

- Molecular Weight : 264.22 g/mol

- IUPAC Name : 1-(2-butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone

The biological activity of 1-(2-butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is largely attributed to its interactions with specific biomolecular targets. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various enzymes and receptors. This can lead to diverse biological effects, including enzyme inhibition and modulation of cellular pathways.

Enzyme Inhibition

Research indicates that similar compounds exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE). For example, fluorinated acetophenone derivatives have been shown to bind competitively to AChE, leading to reversible inhibition. The acylation of the active serine residue in AChE forms a hemiketal that disrupts enzyme activity over time .

Anticancer Potential

Studies on related compounds suggest that derivatives of 1-(2-butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone may exhibit anticancer properties. For instance, thiosemicarbazone derivatives derived from acetophenones have demonstrated the ability to induce apoptosis in cancer cell lines through mitochondrial pathways . This suggests that the compound may also interact with mitochondrial functions to promote cell death in malignancies.

Toxicological Profile

The safety profile of 1-(2-butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone has not been extensively studied; however, related compounds like 2-butoxyethanol are known respiratory irritants and can exhibit neurological effects at high concentrations . It is crucial to evaluate the toxicity and safety of this compound through rigorous testing.

Case Studies

- Enzyme Inhibition Studies : A study on fluorinated acetophenone derivatives demonstrated their kinetic profiles and molecular interactions with AChE. These studies revealed that the binding affinity and inhibition kinetics could be modified by altering substituents on the aromatic ring .

- Anticancer Activity Evaluation : Research involving thiosemicarbazones indicated that modifications in chemical structure could enhance their efficacy against cancer cells. The evaluation included assessing the compounds' ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines .

Comparative Analysis

To understand the unique properties of 1-(2-butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone | Structure | Enzyme inhibition; potential anticancer activity |

| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | - | Moderate enzyme inhibition; less lipophilicity |

| 1-(3-Methylphenyl)-2,2,2-trifluoroethanone | - | Lower binding affinity compared to fluorinated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.